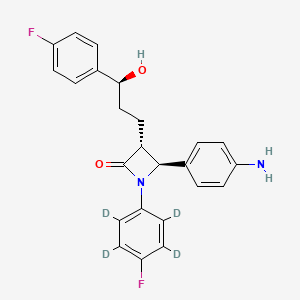

4-Dehydroxy-4-amino ezetimibe-d4

Descripción

Contextualizing Ezetimibe (B1671841) and Its Structural Variants in Pharmaceutical Research

Ezetimibe is a well-established lipid-lowering agent that inhibits the absorption of cholesterol from the small intestine. Its mechanism of action and metabolic fate have been the subject of extensive study. Following oral administration, ezetimibe is primarily and extensively metabolized to its pharmacologically active glucuronide metabolite. nih.govnih.gov The study of ezetimibe's efficacy and safety has necessitated the synthesis and characterization of various structural variants. These include potential metabolites, impurities arising from the manufacturing process, and degradation products. researchgate.netnih.govnih.gov Understanding the profile of these related substances is crucial for ensuring the quality and safety of the final drug product. researchgate.net

Rationale for Investigating Deuterated and Chemically Modified Ezetimibe Derivatives

The use of deuterated and chemically modified derivatives of ezetimibe is central to modern bioanalytical techniques. Deuterium (B1214612), a stable, non-radioactive isotope of hydrogen, is used to create isotopically labeled internal standards. caymanchem.com When a drug is analyzed in biological samples like plasma or urine, an internal standard is a compound of known concentration added to the sample. Because deuterated analogues like 4-Dehydroxy-4-amino ezetimibe-d4 (B126205) are chemically identical to their non-deuterated counterparts but have a different mass, they can be distinguished by mass spectrometry. This allows for highly accurate and precise quantification of the drug, correcting for any loss of analyte during sample preparation and analysis.

Chemical modifications, such as the dehydroxylation and amination seen in 4-Dehydroxy-4-amino ezetimibe-d4, are important for studying the structure-activity relationship of the drug and for identifying and quantifying potential metabolites or impurities.

Significance of this compound as a Research Standard and Analytical Target

This compound is a valuable tool in the pharmaceutical research toolkit, primarily serving as an internal standard for the quantification of ezetimibe and its metabolites in various biological matrices. Its deuteration makes it an ideal candidate for use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods, which are the gold standard for pharmacokinetic and bioequivalence studies.

The structural modifications—the replacement of a hydroxyl group with an amino group at the 4-position of the phenyl ring—also suggest its potential role as a standard for a specific metabolite or impurity of ezetimibe. The ability to accurately measure such compounds is vital for understanding the complete metabolic profile of ezetimibe and for ensuring the purity of the active pharmaceutical ingredient.

While extensive research specifically detailing the findings from the use of this compound is not widely published, its availability from specialized chemical suppliers underscores its importance as a certified reference material for researchers and pharmaceutical quality control laboratories. Its application is implicit in studies requiring precise measurement of ezetimibe, contributing to the robustness and reliability of the data generated in preclinical and clinical development.

Propiedades

Fórmula molecular |

C24H22F2N2O2 |

|---|---|

Peso molecular |

412.5 g/mol |

Nombre IUPAC |

(3R,4S)-4-(4-aminophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-1-(2,3,5,6-tetradeuterio-4-fluorophenyl)azetidin-2-one |

InChI |

InChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1/i7D,8D,11D,12D |

Clave InChI |

NBKCYAYZFIZTRF-PGHCLDIESA-N |

SMILES isomérico |

[2H]C1=C(C(=C(C(=C1N2[C@@H]([C@H](C2=O)CC[C@@H](C3=CC=C(C=C3)F)O)C4=CC=C(C=C4)N)[2H])[2H])F)[2H] |

SMILES canónico |

C1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N |

Origen del producto |

United States |

Advanced Analytical Characterization and Structural Elucidation of 4 Dehydroxy 4 Amino Ezetimibe D4

Chromatographic Methodologies for Purity Assessment and Separation

Chromatography is essential for determining the purity of 4-Dehydroxy-4-amino ezetimibe-d4 (B126205) and for separating it from potential impurities, including stereoisomers and precursors. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer distinct advantages.

High-Performance Liquid Chromatography (HPLC) Method Development for Resolution

HPLC is the primary technique for the analysis of ezetimibe (B1671841) and its related substances due to its high resolution and applicability to non-volatile and thermally sensitive molecules. nih.govresearchgate.net For 4-Dehydroxy-4-amino ezetimibe-d4, the replacement of a hydroxyl group with a more polar amino group necessitates specific considerations in method development.

A reversed-phase HPLC (RP-HPLC) method is proposed for purity assessment. The presence of the basic amino group requires a mobile phase with controlled pH to ensure good peak shape and reproducibility. Most analytical methods for ezetimibe utilize C8 or C18 stationary phases with a mobile phase composed of acetonitrile (B52724) and an acidic buffer. nih.govresearchgate.net Given the stereochemical complexity of the parent molecule, chiral HPLC is also critical for separating the desired enantiomer from potential diastereomers that may arise during synthesis. oup.comscirp.org

Proposed HPLC Method Parameters:

| Parameter | Setting | Rationale |

|---|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) | Provides good retention and separation for moderately polar compounds like ezetimibe analogues. nih.govnih.gov |

| Mobile Phase | Acetonitrile and 20 mM Potassium Dihydrogen Phosphate (B84403) buffer (pH adjusted to 3.0 with phosphoric acid) | The organic modifier (acetonitrile) controls retention, while the acidic buffer suppresses the silanol (B1196071) activity of the stationary phase and ensures the amino group is protonated, leading to symmetrical peaks. nih.gov |

| Elution Mode | Gradient | A gradient elution allows for the effective separation of impurities with a wide range of polarities within a reasonable analysis time. researchgate.net |

| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and column efficiency. oup.com |

| Column Temp. | 30 °C | Provides stable retention times and improves peak shape. nih.gov |

| Detection | UV at 235 nm | Aromatic rings in the structure provide strong UV absorbance. wordpress.com |

| Injection Vol. | 10 µL | Standard volume for analytical HPLC. |

For chiral separation, a polysaccharide-based chiral stationary phase (CSP), such as a Chiralpak® column, would be employed under normal-phase conditions (e.g., n-hexane/isopropanol (B130326)/diethylamine mobile phase) to resolve the specific stereoisomers. oup.comscirp.orgamazonaws.com

Gas Chromatography (GC) Applications in Deuterated Compound Analysis

Gas Chromatography is typically used for volatile and thermally stable compounds. Direct analysis of this compound by GC is not feasible due to its high polarity and low volatility, stemming from the presence of hydroxyl and amino functional groups that lead to strong intermolecular hydrogen bonding. damascusuniversity.edu.syresearch-solution.com

To make the compound suitable for GC analysis, a derivatization step is mandatory. phenomenex.com Silylation is a common technique where active hydrogens in polar functional groups (-OH, -NH2) are replaced with a non-polar trimethylsilyl (B98337) (TMS) group. phenomenex.com

Proposed GC Derivatization and Analysis Strategy:

| Step | Procedure | Rationale |

|---|---|---|

| Derivatization Reagent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) | BSTFA is a powerful silylating agent effective for both hydroxyl and amino groups. TMCS acts as a catalyst, especially for sterically hindered groups. phenomenex.com |

| Reaction Conditions | Heat sample with BSTFA in a sealed vial at 70°C for 30 minutes. | Ensures complete derivatization to form the volatile TMS-ether and TMS-amine derivatives. |

| GC Column | Low-polarity capillary column (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm) | Appropriate for separating the relatively non-polar derivatized analytes. |

| Oven Program | Start at 150°C, ramp to 300°C at 10°C/min, hold for 10 min. | A temperature program is necessary to elute the high-molecular-weight derivatives. |

| Injector Temp. | 280 °C | Ensures complete vaporization of the derivatized analyte. |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometry (MS) | FID provides a general response for organic compounds, while MS offers definitive identification. |

GC can be particularly useful for separating deuterated from non-deuterated analogues, as subtle differences in volatility can sometimes be exploited. nih.gov However, for this compound, HPLC remains the more direct and preferred chromatographic technique.

Mass Spectrometry (MS) Techniques for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry is an indispensable tool for confirming the molecular weight of this compound and for elucidating its structure through fragmentation analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry

Both ESI and APCI are soft ionization techniques suitable for coupling with liquid chromatography.

Electrospray Ionization (ESI): This is the most common ionization method for analyzing ezetimibe and its metabolites. nih.gov For this compound, ESI in the positive ion mode would be highly effective. The amino group is readily protonated to form a stable [M+H]⁺ ion, allowing for accurate molecular weight determination. High-resolution mass spectrometry (HRMS) can provide the elemental composition with high accuracy. mdpi.com

Atmospheric Pressure Chemical Ionization (APCI): APCI is an alternative ionization source that is well-suited for a wide range of pharmaceutical compounds, including those containing amine groups. nih.gov It is often less susceptible to matrix effects than ESI and can be beneficial for analyzing samples in complex matrices. nih.gov Positive ion mode would also be used with APCI.

Predicted Molecular Ions for this compound: The molecular formula for this compound is C₂₄H₁₈D₄F₂N₂O₂. The calculated monoisotopic mass is 424.1955.

| Ion Species | Predicted m/z (Monoisotopic) | Ionization Mode |

| [M+H]⁺ | 425.2028 | Positive |

| [M+Na]⁺ | 447.1847 | Positive |

| [M-H]⁻ | 423.1882 | Negative |

Multiple Reaction Monitoring (MRM) Transition Optimization for Targeted Analysis

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) operating in Multiple Reaction Monitoring (MRM) mode provides exceptional sensitivity and selectivity. nih.gov This involves selecting the precursor ion (e.g., the [M+H]⁺ ion) in the first quadrupole, fragmenting it in the collision cell, and monitoring specific product ions in the third quadrupole. forensicrti.org

The optimization of MRM transitions requires identifying stable and intense fragment ions. Based on the known fragmentation of ezetimibe, characteristic losses would involve the side chain and cleavage of the β-lactam ring.

Proposed MRM Transitions for this compound:

| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Proposed Use | Rationale for Product Ion |

|---|---|---|---|---|

| 1 (Quantifier) | 425.2 | ~298 | Quantification | Corresponds to the cleavage of the C-C bond adjacent to the β-lactam ring, a common fragmentation pathway for ezetimibe. |

| 2 (Qualifier) | 425.2 | ~138 | Confirmation | Represents the 4-aminophenyl-d4-isocyanate fragment, confirming the deuterated part of the molecule. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment and Isotopic Purity

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of this compound. It provides detailed information about the carbon-hydrogen framework, the position of the amino group, and the location and extent of deuterium (B1214612) incorporation. nih.gov

¹H NMR: The ¹H NMR spectrum will confirm the structural modification. Key changes from ezetimibe would be the disappearance of the benzylic -OH proton signal and the appearance of a new signal for the -NH₂ protons. Furthermore, the signals corresponding to the protons on the deuterated phenyl ring will be absent, confirming the d4-labeling. researchgate.netresearchgate.net

¹³C NMR: The ¹³C spectrum will show a characteristic shift for the carbon atom attached to the new amino group compared to the hydroxyl-bearing carbon in ezetimibe. Carbons adjacent to the deuterated sites will exhibit upfield isotope shifts (kΔC(D)), and the signals for the deuterated carbons themselves will be significantly attenuated and split into multiplets due to ¹³C-²H coupling. nih.govrsc.orgblogspot.com

Isotopic Purity: NMR is a primary method for determining isotopic purity. In the ¹H NMR spectrum, the isotopic purity can be estimated by comparing the integral of any residual proton signals on the deuterated ring to the integrals of non-deuterated protons elsewhere in the molecule. nih.gov In the ¹³C NMR spectrum, the relative integrals of the signals for the deuterated carbons versus the non-deuterated carbons can provide a quantitative measure of deuterium incorporation. nih.govnih.gov

Predicted Key ¹H NMR Chemical Shifts (in DMSO-d₆):

| Protons | Predicted δ (ppm) | Multiplicity | Rationale |

|---|---|---|---|

| Aromatic -OH | ~9.5 | s | Phenolic proton. |

| Aromatic -NH₂ | ~5.0 - 6.0 | br s | Amino group protons, often broad. researchgate.net |

| Aromatic CH (non-deuterated rings) | 6.8 - 7.4 | m | Standard aromatic region for fluorophenyl and hydroxyphenyl rings. |

| CH-N (β-lactam) | ~4.8 | d | Proton on the β-lactam ring adjacent to the nitrogen. |

| CH-C (β-lactam) | ~3.2 | m | Other proton on the β-lactam ring. |

Proton (¹H) NMR and Carbon (¹³C) NMR for Structural Connectivity

Proton and Carbon-13 NMR are fundamental techniques for elucidating the carbon-hydrogen framework of the molecule. In this compound, the substitution of the hydroxyl group with an amino group at the C4 position of the azetidinone ring induces notable changes in the chemical shifts of nearby protons and carbons compared to the parent compound, ezetimibe.

The ¹H NMR spectrum is expected to show distinct signals for the protons on the azetidinone ring and the aromatic rings. The deuterium labeling on one of the phenyl rings, assumed to be the non-fluorinated phenyl group for this analysis, results in the disappearance of the corresponding proton signals, which simplifies the spectrum and confirms the location of the deuterium atoms.

The ¹³C NMR spectrum provides complementary information, showing signals for each unique carbon atom. The carbons attached to deuterium atoms typically appear as multiplets with lower intensity due to C-D coupling and longer relaxation times.

Table 1: Predicted ¹H and ¹³C NMR Data for Key Structural Moieties of this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key Correlations |

|---|---|---|---|

| Azetidinone CH (C2) | ~5.0 | ~60 | COSY with C3-H; HMBC with C4=O |

| Azetidinone CH (C3) | ~3.5 | ~55 | COSY with C2-H and C4-NH2; HMBC with aromatic C's |

| Azetidinone C-NH2 (C4) | - (proton exchange) | ~70 | HMBC from C3-H to C4 |

| Fluorophenyl C-F (C4') | - | ~160 (d, JCF ≈ 245 Hz) | HMBC from adjacent aromatic protons |

| Aromatic CHs (Fluorophenyl) | 7.0-7.4 | 115-130 | COSY with other aromatic protons |

Note: Predicted chemical shifts are approximate and can vary based on solvent and experimental conditions. The d4-labeling is assumed to be on the non-fluorinated phenyl ring.

Fluorine (¹⁹F) NMR for Halogenated Moieties

Given the presence of a fluorine atom, ¹⁹F NMR is a highly specific and sensitive technique for confirming the fluorinated phenyl group. The spectrum is expected to show a single signal, a singlet, corresponding to the single fluorine atom on the aromatic ring. The chemical shift of this signal is characteristic of an aryl fluoride (B91410) and provides unequivocal evidence of its presence in the structure.

Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HSQC) for Complex Structural Confirmation

To unambiguously assemble the molecular puzzle, two-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between the protons on the azetidinone ring (H2 and H3) and within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons to their directly attached carbons. It is invaluable for assigning the carbon signals based on the more easily assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Table 2: Expected IR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Type |

|---|---|---|

| N-H (Amino group) | 3300-3500 (two bands) | Symmetric and Asymmetric Stretch |

| C-H (Aromatic) | 3000-3100 | Stretch |

| C-H (Aliphatic) | 2850-2960 | Stretch |

| C=O (β-Lactam) | ~1750 | Stretch |

| C=C (Aromatic) | 1450-1600 | Stretch |

| C-F (Aryl Fluoride) | 1100-1250 | Stretch |

The presence of a strong absorption band around 1750 cm⁻¹ is characteristic of the carbonyl group in the four-membered β-lactam ring. The appearance of two distinct bands in the 3300-3500 cm⁻¹ region would confirm the primary amino group (-NH₂), while the C-F stretch and the C-D stretch would further corroborate the presence of the fluorophenyl group and the deuterium labeling, respectively.

Methodologies for Verification of Deuterium Enrichment and Positional Incorporation

Verifying the level of deuterium enrichment and confirming the exact location of the deuterium atoms are critical quality control steps.

Mass Spectrometry (MS): High-resolution mass spectrometry is the primary tool for determining the isotopic enrichment. The mass spectrum of this compound would show a molecular ion peak (M+) that is four mass units higher than its non-deuterated counterpart. The relative intensities of the M, M+1, M+2, M+3, and M+4 peaks can be used to calculate the percentage of deuterium incorporation.

¹H NMR Spectroscopy: The positional incorporation of deuterium is definitively confirmed by ¹H NMR. In the case of this compound with deuterium on one of the phenyl rings, the integrals of the signals corresponding to the protons on that ring would be significantly reduced or absent. The degree of reduction in the integral value directly correlates with the percentage of deuteration at that specific site.

¹³C NMR Spectroscopy: As mentioned earlier, the carbons directly bonded to deuterium atoms exhibit a characteristic splitting pattern (a triplet for a -CD- group) and a shift to a slightly lower chemical shift value compared to the corresponding -CH- group. This provides further confirmation of the location of the deuterium labels.

By employing this comprehensive suite of analytical methods, the chemical identity, structural integrity, and isotopic purity of this compound can be rigorously established.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

Applications of 4 Dehydroxy 4 Amino Ezetimibe D4 in Bioanalytical Method Development

Development of Quantitative Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Methods for Ezetimibe (B1671841) and Metabolites

The quantification of the cholesterol-lowering drug ezetimibe and its primary active metabolite, ezetimibe-glucuronide (B19564), in biological samples like plasma is fundamental for pharmacokinetic and bioequivalence studies. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred technique for this purpose due to its high sensitivity and selectivity. researchgate.net In the development of these methods, an internal standard is essential to correct for variability during sample preparation and analysis.

A stable isotope-labeled internal standard (SIL-IS), such as 4-Dehydroxy-4-amino ezetimibe-d4 (B126205) (a form of ezetimibe-d4), is the ideal choice. kcasbio.comscispace.com For instance, a rapid and sensitive LC-MS/MS method for the simultaneous determination of ezetimibe and simvastatin (B1681759) in rat plasma utilized ezetimibe-d4 as the internal standard for ezetimibe. nih.gov In this method, chromatographic separation was achieved on a C18 column with a mobile phase of ammonium (B1175870) acetate (B1210297) and acetonitrile (B52724) (25:75 v/v). nih.gov The detection was performed using an MS/MS system operating in multiple reaction monitoring (MRM) mode. Ezetimibe and ezetimibe-d4 were ionized efficiently in the negative ionization mode. nih.gov The specific mass transitions monitored are crucial for the selectivity of the assay.

Table 1: Optimized MRM Conditions for Ezetimibe and its Deuterated Internal Standard

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |

|---|---|---|---|

| Ezetimibe | 408.3 | 271.1 | Negative |

| Ezetimibe-d4 | 412.0 | 275.1 | Negative |

Data sourced from a study on the simultaneous quantification of ezetimibe and simvastatin in rat plasma. nih.gov

This setup allows for the precise quantification of ezetimibe over a specified concentration range, demonstrating the foundational role of the deuterated internal standard in method development. nih.gov

The use of a deuterated internal standard like 4-Dehydroxy-4-amino ezetimibe-d4 is paramount for ensuring the accuracy and precision of bioanalytical methods. kcasbio.com A SIL-IS is considered the "critical reagent" for LC-MS assays because it has nearly identical physicochemical properties to the analyte being measured. kcasbio.com It co-elutes with the analyte from the liquid chromatography column and experiences the same effects during sample extraction, handling, and, most importantly, ionization within the mass spectrometer. kcasbio.comscispace.com

This co-behavior allows the SIL-IS to normalize for variations that can occur during the analytical process, including:

Extraction Recovery: Any loss of the analyte during sample preparation (e.g., liquid-liquid extraction or solid-phase extraction) will be mirrored by a proportional loss of the deuterated internal standard. scispace.com

Injection Volume: Minor inconsistencies in the volume of sample injected into the LC-MS/MS system are corrected.

Ionization Variability: The most significant advantage is the correction for matrix effects, where other molecules from the biological sample can suppress or enhance the analyte's ionization, leading to inaccurate results. kcasbio.com

By measuring the ratio of the analyte's response to the internal standard's response, these variations are canceled out, leading to highly reliable and reproducible data. kcasbio.comscispace.com Regulatory bodies like the European Medicines Agency (EMA) have noted that the vast majority of LC-MS/MS bioanalytical submissions incorporate SIL-IS, underscoring their importance for robust and defensible results. kcasbio.com The improved precision achieved by using a SIL-IS compared to a structural analogue has been demonstrated in various studies. scispace.com

The matrix effect is a major challenge in quantitative LC-MS analysis, particularly when using electrospray ionization (ESI). researchgate.net It occurs when co-eluting, endogenous components of the biological matrix (e.g., plasma, urine) interfere with the ionization of the analyte of interest, causing either ion suppression or enhancement. researchgate.netchromatographyonline.com This phenomenon can severely compromise the accuracy and reproducibility of an assay. chromatographyonline.com

Assessing the matrix effect is a critical step in method validation. A common approach is the post-extraction addition method, where the response of an analyte in a post-extraction spiked blank matrix sample is compared to the response of the analyte in a pure solution. researchgate.net In one study quantifying ezetimibe, the matrix factor (MF) was determined by comparing the peak response of the analyte spiked into extracted plasma with the peak response of an aqueous standard at the same concentration. nih.gov

The most effective strategy to compensate for and mitigate the matrix effect is the use of a co-eluting, stable isotope-labeled internal standard. kcasbio.comchromatographyonline.com Because this compound has the same retention time and ionization characteristics as ezetimibe, it is affected by matrix interferences in the same way. kcasbio.com Therefore, the ratio of the analyte signal to the internal standard signal remains constant even if both are suppressed or enhanced. This effectively normalizes the measurement and corrects for the matrix effect, ensuring that the calculated concentration of the analyte is accurate despite the complex sample matrix. chromatographyonline.com

Method Validation Procedures for Bioanalytical Assays Utilizing this compound

Before a bioanalytical method can be used for sample analysis in preclinical or clinical studies, it must undergo a rigorous validation process to demonstrate its reliability and suitability for its intended purpose. nih.govnih.gov The validation of an LC-MS/MS method for ezetimibe utilizing this compound as an internal standard involves evaluating several key parameters according to international guidelines.

Linearity is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is determined by analyzing a series of calibration standards prepared in the same biological matrix as the study samples. The resulting data are used to construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the nominal concentration. The curve is typically fitted with a linear regression model, and a correlation coefficient (r²) close to 1.0 indicates a strong linear relationship. nih.gov

Sensitivity is defined by the lower limit of quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. wisdomlib.org This is crucial for pharmacokinetic studies where drug concentrations can be very low at later time points.

Specificity is the ability of the method to differentiate and quantify the analyte in the presence of other components, including metabolites, impurities, and matrix components. researchgate.net The use of MRM in LC-MS/MS provides high specificity by monitoring a specific precursor-to-product ion transition for both ezetimibe and its deuterated internal standard. nih.gov

Table 2: Examples of Validation Parameters from Ezetimibe Bioanalytical Methods

| Method | Analyte(s) | Linearity Range | LLOQ | Correlation Coefficient (r²) |

|---|---|---|---|---|

| UPLC ymerdigital.com | Ezetimibe | 5.0 - 100 ng/mL | 5.0 ng/mL | > 0.999 |

| LC-MS/MS nih.gov | Ezetimibe | 0.05 - 15.0 ng/mL | 0.05 ng/mL | > 0.999 |

| LC-MS/MS researchgate.net | Unchanged Ezetimibe | 0.075 - 20 ng/mL | 0.075 ng/mL | Not specified |

| HPLC-UV researchgate.net | Ezetimibe | 10 - 800 ng/mL | 13.94 ng/mL | > 0.998 |

This table presents a comparison of linearity and sensitivity from different published methods.

Stability testing is a crucial part of method validation that ensures the concentration of the analyte does not change from the time of sample collection to the time of analysis. This involves subjecting quality control (QC) samples at low and high concentrations to a variety of storage and handling conditions. The stability of ezetimibe and its internal standard, this compound, would be evaluated under the following conditions:

Freeze-Thaw Stability: Assesses the impact of repeated freezing and thawing cycles.

Short-Term (Bench-Top) Stability: Determines stability at room temperature for a period that mimics the sample preparation process.

Long-Term Stability: Evaluates the stability of the analyte in the matrix when stored frozen for an extended period.

Post-Preparative Stability: Assesses the stability of the processed samples in the autosampler before injection.

In each stability test, the mean concentration of the stored QC samples is compared against freshly prepared samples, and the deviation should be within acceptable limits (typically ±15%) for the method to be considered stable.

Application in Preclinical Research and In Vitro Studies Requiring Ezetimibe Quantification

Validated, sensitive, and robust bioanalytical methods are indispensable for preclinical research and in vitro studies. The LC-MS/MS method for ezetimibe, which relies on this compound as an internal standard, is directly applicable to these areas.

Preclinical Pharmacokinetic (PK) Studies: After administering ezetimibe to animal models (e.g., rats), the validated method is used to measure the drug's concentration in plasma samples collected over time. nih.govymerdigital.com This data is used to determine key PK parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC), which describe the absorption, distribution, metabolism, and excretion of the drug. researchgate.net

In Vitro Metabolic Stability Studies: These assays are used early in drug discovery to assess how quickly a compound is metabolized by liver enzymes (e.g., liver microsomes). The validated LC-MS/MS method can quantify the disappearance of the parent drug (ezetimibe) over time, providing an estimate of its metabolic rate. researchgate.net

Drug-Drug Interaction Studies: Preclinical studies often investigate how co-administered drugs affect each other's metabolism and pharmacokinetics. researchgate.net A reliable quantitative method is essential to accurately determine any changes in ezetimibe levels when given with another therapeutic agent.

The high sensitivity of methods using this compound allows for the analysis of a large number of biological samples generated during these studies, making it a vital tool in the drug development pipeline. nih.gov

Role in Impurity Profiling and Stability Research of Ezetimibe

Identification and Characterization of Process-Related Impurities in Ezetimibe (B1671841) Drug Substance

Process-related impurities are chemical entities that are formed during the manufacturing process of the API. These can include unreacted starting materials, intermediates, by-products, and reagents. In the synthesis of Ezetimibe, a complex multi-step process, the formation of various impurities is possible.

One such process-related impurity is 4-Dehydroxy-4-amino ezetimibe , with the chemical name (3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]azetidin-2-one. Its identification is a crucial step in the impurity profiling of Ezetimibe. The characterization of this and other impurities is typically achieved through a combination of advanced analytical techniques.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating and detecting impurities in drug substances. nih.govresearchgate.netnih.govscience24.com In the case of Ezetimibe, various HPLC methods have been developed to separate it from its potential impurities. nih.govnih.govscience24.com The identification of an unknown peak in an HPLC chromatogram corresponding to an impurity often involves its isolation, followed by structural elucidation using spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.net

For instance, a study on the process-related impurities of Ezetimibe identified two significant impurities through HPLC analysis, which were subsequently isolated and characterized using ¹H NMR, ¹³C NMR, MS, and IR spectroscopy. researchgate.net While this study focused on other impurities, the same principles apply to the identification and characterization of 4-Dehydroxy-4-amino ezetimibe. The mass spectrum would provide the molecular weight of the impurity, and NMR spectroscopy would help in elucidating its precise chemical structure.

The following table summarizes common analytical techniques used for the identification and characterization of impurities in Ezetimibe:

| Analytical Technique | Purpose in Impurity Characterization |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Separation and quantification of impurities. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Determination of the molecular weight of impurities and providing fragmentation patterns for structural clues. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) | Detailed structural elucidation of isolated impurities. |

| Infrared (IR) Spectroscopy | Identification of functional groups present in the impurity molecule. |

Methodologies for Tracking Degradation Products of Ezetimibe and Its Analogues

Stability testing is a critical component of drug development and is mandated by regulatory authorities to ensure that the drug product maintains its quality, safety, and efficacy throughout its shelf life. Forced degradation studies, where the drug substance is subjected to stress conditions such as heat, light, humidity, acid, and base hydrolysis, are instrumental in identifying potential degradation products. chemicalbook.com

The development of stability-indicating analytical methods is essential for tracking the degradation of Ezetimibe. An ideal stability-indicating method can accurately quantify the active ingredient without interference from any degradation products, impurities, or excipients. nih.govchemicalbook.com Reverse-phase HPLC (RP-HPLC) is the most commonly employed technique for this purpose. nih.govscience24.com

The use of deuterated internal standards, such as 4-Dehydroxy-4-amino ezetimibe-d4 (B126205) , is a powerful tool in quantitative analytical methods, particularly in LC-MS based assays. The deuterium-labeled standard is chemically identical to the analyte of interest but has a higher molecular weight due to the presence of deuterium (B1214612) atoms. This allows it to be distinguished from the non-deuterated analyte in the mass spectrometer.

In a typical workflow for tracking degradation products using LC-MS, a known amount of the deuterated internal standard is spiked into the sample. The sample is then analyzed, and the ratio of the peak area of the analyte to the peak area of the internal standard is used to calculate the concentration of the analyte. This approach corrects for any variability in sample preparation and instrument response, leading to more accurate and precise measurements.

Development of Analytical Control Strategies for Ezetimibe Impurities Using Reference Standards

A robust analytical control strategy is essential for ensuring the consistent quality of Ezetimibe drug substance. This strategy relies on the availability of well-characterized reference standards for both the API and its impurities.

Reference standards for impurities, including 4-Dehydroxy-4-amino ezetimibe , are used for several critical purposes:

Method Validation: To demonstrate the specificity, linearity, accuracy, and precision of the analytical method for quantifying the impurity.

System Suitability Testing: To ensure that the analytical system is performing correctly before running samples.

Impurity Identification: By comparing the retention time and/or mass spectrum of a peak in a sample chromatogram to that of the reference standard.

Quantification: To determine the concentration of the impurity in the drug substance.

The deuterated analogue, 4-Dehydroxy-4-amino ezetimibe-d4 , serves as an ideal internal standard in quantitative analytical methods, particularly for LC-MS, due to its similar chemical and physical properties to the non-deuterated analyte. Its use helps to minimize errors and improve the accuracy of the quantification of the 4-Dehydroxy-4-amino ezetimibe impurity.

The control of impurities is governed by guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). These guidelines specify the thresholds for reporting, identifying, and qualifying impurities in new drug substances.

The following table outlines the key elements of an analytical control strategy for Ezetimibe impurities:

| Control Strategy Element | Description |

|---|---|

| Validated Analytical Methods | Development and validation of sensitive and specific methods (e.g., HPLC, LC-MS) for the detection and quantification of impurities. |

| Reference Standards | Use of well-characterized reference standards for both Ezetimibe and its impurities for method validation and routine analysis. |

| Specification Limits | Establishment of acceptance criteria for known and unknown impurities based on regulatory guidelines and safety data. |

| In-Process Controls | Monitoring and control of critical process parameters during manufacturing to minimize the formation of impurities. |

| Stability Studies | Ongoing stability testing of the drug substance to monitor for the formation of degradation products over time. |

Investigation of Impurity Formation Mechanisms during Ezetimibe Synthesis and Storage

Understanding the formation mechanisms of impurities is crucial for developing effective control strategies. For process-related impurities, this involves a detailed examination of the synthetic route. For degradation products, it involves studying the drug's stability under various stress conditions.

The formation of 4-Dehydroxy-4-amino ezetimibe as a process-related impurity could potentially arise from a side reaction involving a starting material or intermediate with an amino group instead of a hydroxyl group on the phenyl ring. The specific step in the synthesis where this might occur would need to be identified through careful analysis of reaction intermediates and by-products.

For instance, a study on a desfluoro impurity of Ezetimibe detailed the investigation of its formation pathway by thoroughly evaluating the synthetic route. nih.gov A similar approach would be necessary to elucidate the formation mechanism of 4-Dehydroxy-4-amino ezetimibe. This could involve intentionally synthesizing the impurity to confirm its structure and to understand the reaction conditions that favor its formation.

Degradation of Ezetimibe during storage could also potentially lead to the formation of this amino impurity, although the specific degradation pathway would need to be established through stability studies. Forced degradation studies can provide valuable insights into the susceptibility of the Ezetimibe molecule to various degradation pathways. For example, hydrolysis of a related functional group could potentially be followed by a reduction or other transformation to yield the amino group.

By understanding the mechanisms of impurity formation, it is possible to optimize the manufacturing process and storage conditions to minimize the levels of these impurities in the final drug product, thereby ensuring its quality and safety.

Investigations into in Vitro Metabolic Pathways of Ezetimibe Analogues

Use of Deuterated Ezetimibe (B1671841) Derivatives as Probes in Metabolic Stability Studies

Deuterated compounds are invaluable tools in metabolic research. The substitution of hydrogen with deuterium (B1214612) creates a stronger carbon-deuterium (C-D) bond compared to the native carbon-hydrogen (C-H) bond. This difference can slow the rate of metabolic reactions that involve the cleavage of this bond, a phenomenon known as the kinetic isotope effect. juniperpublishers.com This property allows researchers to probe specific metabolic sites and can enhance a drug's metabolic stability. juniperpublishers.com

Deuterated ezetimibe derivatives, such as Ezetimibe-d4 (B126205), are primarily utilized as internal standards for the highly sensitive and accurate quantification of the parent drug in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govchemicalbook.com The use of a stable isotope-labeled internal standard is crucial as it co-elutes with the analyte and experiences similar ionization effects, correcting for variations during sample preparation and analysis. This ensures high precision in metabolic stability assays and pharmacokinetic studies. nih.govchemicalbook.com

Table 1: Chemical Properties of Ezetimibe-d4

| Property | Value | Source |

| Synonyms | (3R,4S)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl-2,3,5,6-d4)-3-hydroxypropyl)-4-(4-hydroxyphenyl)azetidin-2-one | cymitquimica.com |

| Molecular Formula | C₂₄H₁₇D₄F₂NO₃ | cymitquimica.com |

| Molecular Weight | 413.46 g/mol | cymitquimica.com |

| CAS Number | 1093659-89-2 | chemicalbook.com |

| Appearance | White to Off-White Solid | cymitquimica.com |

| Application | Internal standard for quantification of ezetimibe | chemicalbook.com |

Enzymatic Biotransformation Studies of Ezetimibe and Related Structures in Subcellular Fractions (e.g., S9, microsomes)

The primary metabolic pathway for ezetimibe does not involve significant cytochrome P450 (CYP) oxidation. oup.comnih.gov Instead, it undergoes extensive phase II metabolism, specifically glucuronidation. Following oral administration, ezetimibe is rapidly and extensively converted to its pharmacologically active phenolic glucuronide, known as ezetimibe-glucuronide (B19564) (Eze-G or EZE-Ph). nih.govnih.gov This biotransformation occurs predominantly in the small intestine and the liver. nih.govmdpi.com

In vitro studies using subcellular fractions like liver and intestinal microsomes—which are rich in metabolic enzymes—have been instrumental in characterizing this process. mdpi.comthermofisher.com These studies have identified that the glucuronidation is mediated by UDP-glucuronosyltransferase (UGT) enzymes, with UGT1A1, UGT1A3, and UGT2B15 being the main isoforms responsible. drugbank.com

Kinetic studies in these subcellular fractions help to understand the efficiency of this conversion. For instance, research has determined the Michaelis-Menten kinetic parameters for ezetimibe glucuronidation in intestinal microsomes from different species.

Table 2: Ezetimibe Glucuronidation Kinetics in Intestinal Microsomes

| Species | Vₘₐₓ (nmol/mg/min) | Kₘ (µM) | Intrinsic Clearance (Vₘₐₓ/Kₘ) (µL/min/mg) | Source |

| Human | 1.90 ± 0.08 | 1.33 ± 0.36 | 1.43 ± 0.01 | mdpi.com |

| Rat | 2.40 | N/A | N/A | mdpi.com |

N/A: Data not available in the provided source.

Studies using liver S9 fractions from a rat model of hepatic failure demonstrated that impaired liver function led to a concentration-dependent decrease in the formation of ezetimibe-glucuronide, highlighting the liver's role in its metabolism. nih.gov

Elucidation of Theoretical Metabolic Routes for Dehydroxy-Amino Ezetimibe Structures

While no direct research exists for the specific compound "4-Dehydroxy-4-amino ezetimibe-d4," its theoretical metabolic fate can be postulated based on its structure and known biotransformation pathways. The defining feature of this analogue is the replacement of the 4-hydroxyl group on the hydroxyphenyl ring with an amino group.

This structural change would block the primary metabolic pathway of ezetimibe, which is glucuronidation at that phenolic hydroxyl group. nih.gov Consequently, alternative metabolic routes would likely become more prominent. For a primary aromatic amine, several metabolic possibilities exist:

N-Acetylation: The amino group could be acetylated by N-acetyltransferases (NATs), a common pathway for aromatic amines.

N-Glucuronidation: The amino group itself could undergo glucuronidation, forming an N-glucuronide conjugate, although this is generally less common than O-glucuronidation.

Oxidation: The nitrogen could be oxidized by CYP enzymes or flavin-containing monooxygenases (FMOs) to form hydroxylamine (B1172632) or nitroso derivatives.

Furthermore, metabolic pathways that are minor for the parent ezetimibe might play a larger role. These include:

Benzylic Glucuronidation: A small amount of ezetimibe is metabolized to a benzylic glucuronide (EZE-Hy) at the secondary alcohol on the side chain. nih.gov This pathway could become more significant if the primary route is blocked.

Oxidative Metabolism: While minimal for ezetimibe, trace oxidative metabolites have been identified. drugbank.com The absence of the primary glucuronidation site could increase the substrate's availability for CYP-mediated oxidation on the aromatic rings or other positions.

The deuteration (d4) on one of the fluorophenyl rings would likely slow down any oxidative metabolism occurring at that specific site due to the kinetic isotope effect.

Application in Mass Balance Studies in Preclinical Models (focus on analytical methodologies, not direct in vivo outcomes)

Mass balance studies are conducted to understand the absorption, distribution, metabolism, and excretion (ADME) of a compound. The analytical methodologies underpinning these studies are critical for accurately tracking the parent drug and its metabolites.

For ezetimibe and its analogues, the gold-standard analytical technique is liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). researchgate.netnih.gov This method offers high sensitivity and specificity, allowing for the simultaneous quantification of the parent drug and multiple metabolites in complex biological matrices like plasma, urine, and feces. nih.gov

Key features of the analytical methodologies employed include:

Chromatography: Separation is typically achieved using reversed-phase chromatography with C8 or C18 stationary phases and a gradient mobile phase, often consisting of acetonitrile (B52724) and an acidic aqueous buffer. nih.govresearchgate.net

Mass Spectrometry: Detection is performed using a mass spectrometer, generally with electrospray ionization (ESI) in the negative ion mode. nih.gov Quantification is achieved through multiple reaction monitoring (MRM), which provides excellent selectivity.

Internal Standards: The use of a stable isotope-labeled internal standard, such as Ezetimibe-d4, is essential for accurate and precise quantification. nih.gov The internal standard mimics the behavior of the analyte during sample processing and analysis, compensating for potential variability.

Table 3: Example Mass Transitions for LC-MS/MS Analysis

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Source |

| Ezetimibe | 408.2 | 271.0 | nih.gov |

| Ezetimibe-d4 (Internal Standard) | 412.2 | 271.0 | nih.gov |

| Ezetimibe-glucuronide (EZE-Ph) | 584.4 | 271.0 | nih.gov |

These robust analytical methods are crucial for generating the precise data needed in preclinical studies to build a comprehensive picture of a drug's disposition and to identify all major routes of excretion, which for ezetimibe involves fecal excretion for the parent drug and urinary excretion for the glucuronide metabolite. nih.gov

Advanced Research Considerations and Future Directions

Computational Chemistry and Molecular Modeling for Ezetimibe (B1671841) Analogue Design

Computational chemistry provides powerful tools for designing and evaluating new ezetimibe analogues, saving significant time and resources in the drug discovery process. nih.gov These in silico methods allow researchers to predict how structural modifications might affect a molecule's interaction with its biological target. nih.govresearchgate.net For ezetimibe, the target is the Niemann-Pick C1-like 1 (NPC1L1) protein, which is crucial for cholesterol absorption in the intestine. nih.govmdpi.comnih.govnumberanalytics.com Ligand-based studies and pharmacophore modeling are employed to compare new potential analogues with the known structure of ezetimibe, identifying which substituents on the azetidine-2-one ring are most likely to bind effectively to NPC1L1. nih.govresearchgate.net

Structure-Activity Relationship (SAR) studies are fundamental to understanding which parts of the ezetimibe molecule are essential for its biological activity. These studies have revealed several key structural requirements for cholesterol absorption inhibition. nih.gov The central 2-azetidinone ring is considered crucial for the compound's function. nih.govyoutube.com Modifications to other parts of the molecule, such as the C-3 sidechain and the N-aryl ring, can modulate the compound's potency and pharmacokinetic properties. nih.gov For instance, introducing an amide group into the C-3 carbon chain has been explored to investigate the effect of polarity on activity. nih.gov The stereochemistry of the molecule also plays a role in its inhibitory activity. nih.gov Comprehensive SAR studies, including the evaluation of stereoisomers, help to map the structural space around the enzyme's active site. nih.gov

Table 1: Structure-Activity Relationship (SAR) Insights for Ezetimibe Derivatives

| Molecular Feature | Importance for Activity | Research Findings |

|---|---|---|

| 2-Azetidinone Ring | Essential | The β-lactam ring is a critical structural component required for inhibitory activity. nih.govyoutube.com |

| C-4 Aryl Group | Essential | A para-substituted aryl group at the C-4 position is required, with a polar moiety being optimal. nih.gov |

| N-1 Aryl Group | Essential | The N-aryl ring is required and can tolerate a variety of substitutions. nih.gov |

| C-3 Sidechain | Optimal Length | A three-atom linking chain at the C-3 position bearing a pendent aryl group is considered optimal. nih.gov |

| C-3 Sidechain Polarity | Modulatory | Introduction of polar groups like amides has been studied to alter polarity and investigate effects on absorption inhibition. nih.gov |

| Stereochemistry | Modulatory | The specific stereoconfiguration at the chiral centers can significantly influence the potency of inhibition. nih.gov |

Computational models are increasingly used to predict the formation of impurities during the synthesis of active pharmaceutical ingredients (APIs) and their subsequent metabolic transformations in vivo. During the synthesis of ezetimibe, several process-related impurities can be formed. nih.gov Identifying these impurities is a critical step in drug development, and predictive models can help anticipate their structures and the likelihood of their formation under different reaction conditions. nih.govoup.com

Ezetimibe undergoes extensive metabolism, primarily through glucuronidation in the intestine and liver, forming the active metabolite ezetimibe-glucuronide (B19564). nih.govnih.gov Predictive models can simulate these metabolic pathways, helping to understand how genetic variations in metabolic enzymes like UDP-glucuronosyltransferases (UGTs) might alter drug disposition. nih.gov The study of deuterated analogues like 4-Dehydroxy-4-amino ezetimibe-d4 (B126205) is valuable in this context, as deuteration can alter metabolic rates, and such compounds serve as essential tools for tracking metabolic pathways. nih.gov

Emerging Analytical Technologies for Complex Pharmaceutical Impurities and Deuterated Compounds

Ensuring the purity of pharmaceuticals is a critical aspect of quality control. nih.gov The analysis of complex drug substances, their impurities, and their deuterated analogues requires sophisticated analytical techniques that offer high sensitivity and specificity. apacsci.combiomedres.us

Innovations in analytical science are continually improving the ability to detect and quantify these compounds. ijpsjournal.com Key emerging technologies include:

High-Resolution Mass Spectrometry (HRMS): Provides highly accurate mass measurements, enabling the confident identification of unknown impurities and metabolites. apacsci.comapacsci.com

Supercritical Fluid Chromatography (SFC): Offers a "green" alternative to traditional chromatography, often providing faster and more efficient separations for complex mixtures. nih.govapacsci.comapacsci.com

Multi-dimensional Chromatography: Techniques like 2D-LC couple different separation mechanisms to resolve highly complex samples that are intractable by single-dimension chromatography. nih.gov

Hyphenated Techniques: The coupling of separation techniques like HPLC and GC with mass spectrometry (e.g., LC-MS, GC-MS) is the cornerstone of modern impurity profiling. biomedres.usapacsci.com For deuterated compounds, techniques like NMR spectroscopy are also vital for confirming the position and extent of deuterium (B1214612) incorporation. biomedres.usdigitellinc.com

The use of deuterated internal standards, such as Ezetimibe-d4, is standard practice in quantitative bioanalysis using LC-MS/MS to ensure accuracy and precision. nih.govpharmaffiliates.comveeprho.com

Table 2: Comparison of Emerging Analytical Technologies

| Technology | Principle | Application in Pharmaceutical Analysis |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy and resolution. | Identification of unknown impurities, metabolite characterization, structural elucidation. apacsci.comapacsci.com |

| Supercritical Fluid Chromatography (SFC) | Uses a supercritical fluid (e.g., CO2) as the mobile phase for separation. | Chiral separations, analysis of complex drug matrices, green alternative to HPLC. nih.govapacsci.com |

| Multi-dimensional Chromatography (e.g., 2D-LC) | Combines two or more independent separation steps to increase peak capacity. | Resolving co-eluting peaks, analysis of highly complex impurity profiles. nih.gov |

| Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Uses an inductively coupled plasma to ionize the sample for mass analysis. | Detection and quantification of elemental and inorganic impurities with high sensitivity. apacsci.comapacsci.com |

Potential for 4-Dehydroxy-4-amino Ezetimibe-d4 in Broader Pharmaceutical Research Beyond Current Applications

The primary role of a compound like this compound is as a research tool. Its potential lies in several key areas. As a deuterated internal standard, it is crucial for the accurate quantification of its non-deuterated counterpart in pharmacokinetic and metabolic studies. pharmaffiliates.comveeprho.com The deuterium labeling provides a distinct mass signature for mass spectrometry without altering the chemical properties significantly. neulandlabs.com

The structural modification—the replacement of the 4-hydroxyl group with an amino group—makes it a novel analogue. This allows it to be used in SAR studies to probe the importance of the hydroxyl group for binding to the NPC1L1 transporter. nih.govnih.gov Furthermore, deuteration at metabolically susceptible positions can slow down drug metabolism, a strategy known as the "kinetic isotope effect," which is used in drug design to improve a drug's pharmacokinetic profile. nih.govresearchgate.net Studying compounds like this helps researchers understand these effects, which can guide the design of next-generation drugs with improved properties. pharmaffiliates.comneulandlabs.com

Development of Novel Synthetic Routes for Advanced Ezetimibe Analogues

The creation of advanced ezetimibe analogues, including isotopically labeled and structurally modified versions, relies on the development of innovative and efficient synthetic routes. nih.gov Research in this area focuses on asymmetric synthesis to control the stereochemistry of the final product, which is often crucial for biological activity. nih.govnih.gov

Several novel strategies have been reported for the synthesis of the core β-lactam structure and its derivatives. These include:

Domino Reactions: Multi-step reactions where subsequent transformations occur in a single pot, increasing efficiency and reducing waste. nih.govmdpi.com A reported route involves a domino process of allylic acetate (B1210297) rearrangement, stereoselective Ireland-Claisen rearrangement, and asymmetric Michael addition to create a key δ-amino acid derivative with high stereochemical control. nih.govnih.gov

Baylis-Hillman Reaction: This reaction is used to form carbon-carbon bonds and has been applied to create precursors for the synthesis of ezetimibe analogues. nih.govmdpi.com

Enantioselective Synthesis: Methods that produce one enantiomer in preference to the other are critical. One approach describes an enantioselective synthesis starting from a Baylis–Hillman adduct to produce a δ-amino acid, which is then converted to the β-lactam core. nih.gov

These advanced synthetic methods are essential for producing not only new analogues for SAR studies but also the complex deuterated standards needed for modern analytical and metabolic research. researchgate.net

Table 3: List of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ezetimibe |

| Ezetimibe-d4 |

| Ezetimibe-glucuronide |

| 2-(4-hydroxybenzyl)-N,5-bis(4-fluorophenyl) pentanamide |

| 1-(4-fluorophenyl)-3(3-(4-fluorophenyl)propyl)-4-(4-hydroxyphenyl)azetidin-2-one |

| (2S,3S)-N-α-(R)-methylbenzyl-3-methoxycarbonylethyl-4-methoxyphenyl β-lactam |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.